molecular formula C18H20N2O3 B5462032 N-{5-[(cyclopentylamino)carbonyl]-2-methylphenyl}-2-furamide

N-{5-[(cyclopentylamino)carbonyl]-2-methylphenyl}-2-furamide

Cat. No.: B5462032
M. Wt: 312.4 g/mol
InChI Key: NTXRCHIKSMLJEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide group and the attachment of the furamide moiety. The exact synthesis process would depend on the starting materials and the specific conditions used . The carbonyl group could potentially be formed through a reaction involving a carboxylic acid derivative and an amine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The carbonyl group, for example, would have a planar geometry due to the sp2 hybridization of the carbon and oxygen atoms . The presence of the amide group could also influence the overall structure of the molecule .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. The carbonyl group, for instance, is known to be reactive and could undergo nucleophilic addition reactions . The amide group could also participate in various reactions, such as hydrolysis or condensation .

Properties

IUPAC Name

N-[5-(cyclopentylcarbamoyl)-2-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-8-9-13(17(21)19-14-5-2-3-6-14)11-15(12)20-18(22)16-7-4-10-23-16/h4,7-11,14H,2-3,5-6H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXRCHIKSMLJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCCC2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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